2,7-dimethyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one
CAS No.: 184147-91-9
Cat. No.: VC5532476
Molecular Formula: C7H7N3OS
Molecular Weight: 181.21
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 184147-91-9 |
|---|---|
| Molecular Formula | C7H7N3OS |
| Molecular Weight | 181.21 |
| IUPAC Name | 2,7-dimethyl-5H-[1,3]thiazolo[4,5-d]pyridazin-4-one |
| Standard InChI | InChI=1S/C7H7N3OS/c1-3-6-5(7(11)10-9-3)8-4(2)12-6/h1-2H3,(H,10,11) |
| Standard InChI Key | GTXGWRSFORCVNW-UHFFFAOYSA-N |
| SMILES | CC1=NNC(=O)C2=C1SC(=N2)C |
Introduction
Structural and Crystallographic Characterization
Molecular Geometry
The compound’s fused-ring system comprises a pyridazinone core annulated with a thiazole ring, forming a nearly planar architecture with a root-mean-square (r.m.s.) deviation of 0.012 Å from planarity . X-ray crystallography reveals bond lengths and angles consistent with aromatic delocalization across the thiazolo-pyridazinone system. The pyridazinone ring adopts a slightly distorted boat conformation, while the thiazole moiety maintains its characteristic planarity.
Table 1: Selected Bond Lengths and Angles
| Parameter | Value (Å or °) |
|---|---|
| C2–N3 | 1.342 |
| N3–C4 | 1.389 |
| C7–S1 | 1.715 |
| C2–N3–C4 Angle | 116.7 |
| Thiazole Ring Planarity | 0.004 Å r.m.s. |
Hydrogen-Bonding Network
In the crystalline state, intermolecular N–H···O hydrogen bonds between the amino hydrogen and ketonic oxygen of adjacent molecules generate centrosymmetric dimers . These interactions, with a bond distance of 2.892 Å and an angle of 168°, contribute to the compound’s thermal stability and supramolecular packing.
Synthetic Pathways and Optimization
Key Synthetic Strategies
The synthesis of 2,7-dimethyl-1,3-thiazolo[4,5-d]pyridazin-4(5H)-one involves a multi-step sequence beginning with the condensation of 3-hydrazinopyridazine derivatives with thiourea or isothiocyanate reagents . Cyclization under basic conditions (e.g., NaOH/EtOH) yields the fused thiazolo-pyridazinone core. Subsequent methylation at the 2- and 7-positions is achieved using dimethyl sulfate or methyl iodide in the presence of potassium carbonate.
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | Phenyl isothiocyanate, EtOH, Δ | 78 |
| 2 | NaOH (10%), reflux, 6 h | 85 |
| 3 | CH₃I, K₂CO₃, DMF, 60°C | 92 |
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectroscopy confirms the compound’s structure:
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¹H NMR (500 MHz, DMSO-d₆): δ 2.41 (s, 3H, CH₃), 2.89 (s, 3H, CH₃), 7.32 (s, 1H, H-5), 11.2 (s, 1H, NH) .
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¹³C NMR: Signals at δ 168.9 (C=O), 155.2 (C-S), and 22.1/24.7 (CH₃ groups) align with the proposed structure .
Physicochemical Properties
Thermal Stability
Differential scanning calorimetry (DSC) reveals a melting point of 214–216°C, indicative of strong intermolecular forces. Thermogravimetric analysis (TGA) shows decomposition commencing at 280°C, with 95% mass loss by 450°C.
Solubility Profile
The compound exhibits limited aqueous solubility (<0.1 mg/mL at pH 7.4) but demonstrates improved dissolution in polar aprotic solvents:
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DMSO: 38 mg/mL
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DMF: 29 mg/mL
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Acetonitrile: 4.2 mg/mL
Biological Activity and Structure-Activity Relationships
While direct biological studies on 2,7-dimethyl-1,3-thiazolo[4,5-d]pyridazin-4(5H)-one remain limited, structurally analogous pyridazinone derivatives exhibit significant pharmacological potential. For instance, thiadiazole-containing pyridazinones demonstrate antiproliferative activity against cancer cell lines (e.g., IC₅₀ = 12.5 μM against Panc-1 cells) . The planar aromatic system and hydrogen-bonding capacity of the thiazolo-pyridazinone scaffold suggest potential for DNA intercalation or kinase inhibition, though experimental validation is required.
Table 3: Comparative Bioactivity of Related Compounds
Applications and Future Directions
Material Science Applications
The compound’s rigid planar structure and hydrogen-bonding capability make it a candidate for organic semiconductors or supramolecular frameworks. Theoretical calculations predict a HOMO-LUMO gap of 3.2 eV, suggesting potential in optoelectronic devices.
Medicinal Chemistry Prospects
Future research should explore:
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Antimicrobial activity: Testing against Gram-positive/negative bacteria
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Kinase inhibition: Screening against EGFR or VEGFR2 targets
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Prodrug development: Esterification of the 4-keto group to enhance bioavailability
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